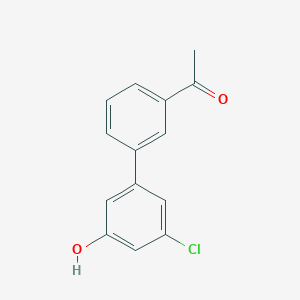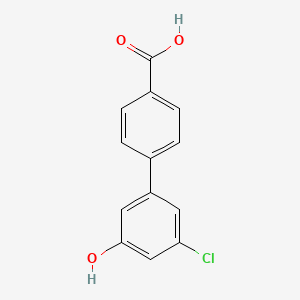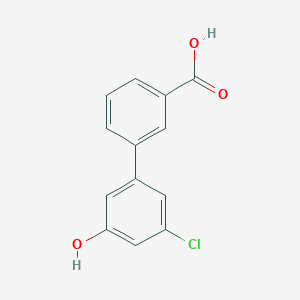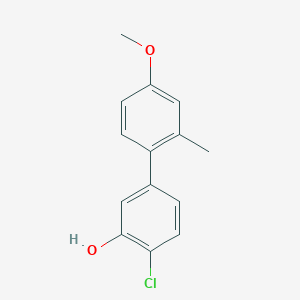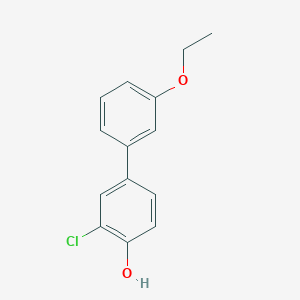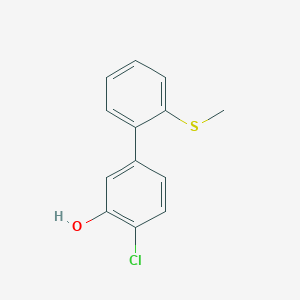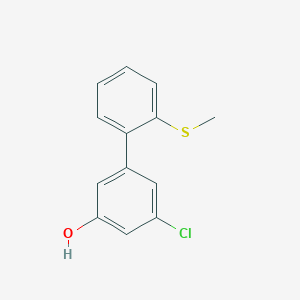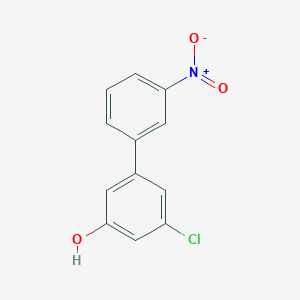
3-Chloro-5-(3-nitrophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-nitrophenyl)phenol, 95% (3-CNP) is an organic compound that has been studied extensively in recent years due to its potential industrial and scientific applications. 3-CNP has a wide range of uses, from synthesis of pharmaceuticals to the development of new materials.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to synthesize various compounds, such as dyes, pharmaceuticals, and nanomaterials. It has also been used in the development of new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been used in the synthesis of catalysts and enzymes, as well as in the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(3-nitrophenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-nitrophenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% may have a variety of effects on the body, including the inhibition of certain enzymes, the regulation of certain hormones, and the modulation of certain cellular processes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been studied in animal models, and it has been found to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(3-nitrophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is also toxic and can cause skin irritation and other adverse effects when handled improperly.
Direcciones Futuras
There are a number of potential future directions for 3-Chloro-5-(3-nitrophenyl)phenol, 95% research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new drugs and treatments, as well as to synthesize catalysts and enzymes. Finally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to study the effects of environmental toxins and pollutants on the human body.
Métodos De Síntesis
3-Chloro-5-(3-nitrophenyl)phenol, 95% is synthesized by a process known as nitration. In this process, a nitrating agent is added to a phenol molecule, which results in the formation of a nitro group. The nitro group is then reduced to a nitroso group, which is then reacted with a chlorinating agent, such as thionyl chloride. The resulting 3-Chloro-5-(3-nitrophenyl)phenol, 95% is then purified to a purity of 95%.
Propiedades
IUPAC Name |
3-chloro-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRJKRCYQKAUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685976 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-nitrophenyl)phenol | |
CAS RN |
1262000-79-2 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

